molecular formula C19H26N2O4S B3984245 ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate

ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate

Cat. No.: B3984245
M. Wt: 378.5 g/mol
InChI Key: LNVGSWSGLCRSPH-UHFFFAOYSA-N
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Description

The compound “ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate” is a complex organic molecule. It contains functional groups such as an ester (carboxylate), an ether (butoxy and methoxy), a thiol (mercapto), and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrimidine ring, a six-membered ring with two nitrogen atoms, would likely be a key structural feature .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the ester group could undergo hydrolysis, the thiol group might participate in redox reactions, and the pyrimidine ring could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

Without specific data, we can only infer potential properties. For instance, due to the presence of both polar (ester, ether) and nonpolar (butoxy) groups, it might have moderate solubility properties. The presence of a thiol group could give it a characteristic odor .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it would depend on how the compound interacts with biological targets, which is not known at this time .

Safety and Hazards

The safety and hazards of this compound are not known. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in various fields like medicinal chemistry, materials science, or chemical synthesis, depending on its properties and biological activity .

Properties

IUPAC Name

ethyl 4-(4-butoxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-5-7-10-25-14-9-8-13(11-15(14)23-4)17-16(18(22)24-6-2)12(3)20-19(26)21-17/h8-9,11,17H,5-7,10H2,1-4H3,(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVGSWSGLCRSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
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ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
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ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
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ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
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ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
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ethyl 6-(4-butoxy-3-methoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate

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